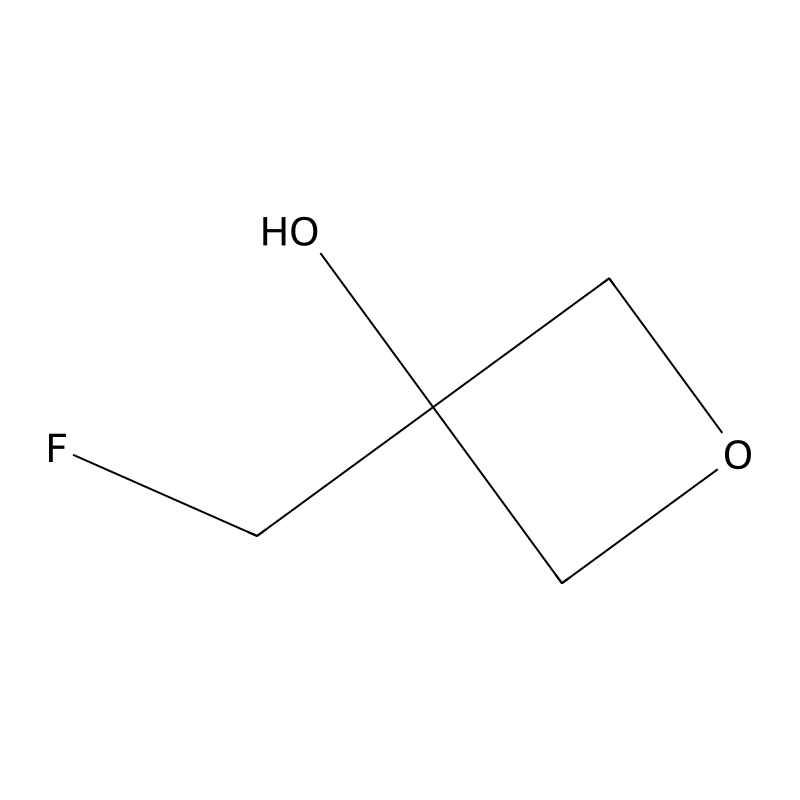

3-(Fluoromethyl)oxetan-3-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Fluoromethyl)oxetan-3-ol is a chemical compound characterized by a four-membered cyclic ether structure known as an oxetane. Its molecular formula is C4H7FO2, and it features a hydroxyl group (-OH) and a fluoromethyl group (-CH2F) attached to the oxetane ring. The unique arrangement of these functional groups contributes to its distinctive chemical properties and potential applications in various fields, particularly in medicinal chemistry.

- Ring Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of various derivatives. This reactivity is crucial for synthesizing more complex molecules.

- Fluoroalkylation: The presence of the fluoromethyl group allows for specific fluoroalkylation reactions, which can enhance the biological activity of the compound by modifying its interaction with biological targets .

- Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, expanding the range of potential derivatives that can be synthesized from this compound .

Biologically, 3-(Fluoromethyl)oxetan-3-ol exhibits notable interactions with various enzymes and proteins. It has been observed to:

- Act as a substrate or inhibitor in biochemical pathways, influencing cellular metabolism and signaling pathways.

- Modulate the activity of kinases and transcription factors, thereby altering gene expression profiles .

- Show potential in drug discovery due to its ability to interact with biological systems in unique ways .

Several methods have been developed for synthesizing 3-(Fluoromethyl)oxetan-3-ol:

- Regioselective Ring Opening: This method involves the reaction of terminal epoxides with fluorinated reagents under catalytic conditions, allowing for selective formation of the desired oxetane derivative .

- Intramolecular Cyclization: Utilizing precursors that can undergo cyclization through etherification to form the oxetane ring .

- Fluorination Reactions: Direct fluorination of suitable precursors can introduce the fluoromethyl group into the oxetane structure .

The applications of 3-(Fluoromethyl)oxetan-3-ol are diverse:

- Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in creating novel therapeutics with enhanced bioactivity.

- Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic compounds due to its reactivity and functional groups .

- Material Science: Potential applications in developing new materials with specific properties derived from its chemical structure.

Studies have shown that 3-(Fluoromethyl)oxetan-3-ol interacts with various biomolecules, influencing their activity:

- It can bind to active sites on enzymes, modulating their function either as an inhibitor or activator.

- Interaction studies indicate that it may affect cellular signaling pathways, which could lead to altered physiological responses in biological systems .

Several compounds share structural similarities with 3-(Fluoromethyl)oxetan-3-ol. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3-(Trifluoromethyl)oxetan-3-ol | Oxetane | Contains trifluoromethyl group; enhanced lipophilicity. |

| 3-Hydroxyoxetan | Oxetane | Lacks fluorine; primarily used in organic synthesis. |

| 2-Fluorooxetan | Oxetane | Contains a fluoro substituent; used in medicinal chemistry. |

Uniqueness

3-(Fluoromethyl)oxetan-3-ol is unique due to its combination of a hydroxyl group and a fluoromethyl group within an oxetane framework. This specific arrangement allows it to participate in distinct

The quest for improved drug-like properties has driven the adoption of oxetanes as bioisosteric replacements for carbonyl groups, gem-dimethyl motifs, and saturated heterocycles. Fluorinated variants such as 3-(fluoromethyl)oxetan-3-ol combine the conformational restraint of the oxetane ring with the electronic effects of fluorine, creating unique physicochemical profiles. Studies demonstrate that α,α-difluoro-oxetanes exhibit 30-50% lower membrane permeability but 2-3-fold higher aqueous solubility compared to their non-fluorinated counterparts, making them particularly valuable for tuning bioavailability.

A landmark analysis of 45 oxetane-containing drug candidates revealed that fluorinated derivatives showed:

- 83% reduction in CYP3A4-mediated metabolism

- 1.5-2.0 pH unit decreases in basicity for amine-containing analogs

- 0.5-1.0 logD improvements in lipophilicity profiles

The 3-(fluoromethyl) substitution pattern specifically addresses metabolic liabilities associated with traditional oxetanes. For instance, replacement of a morpholine group with a fluorinated oxetane analog decreased intrinsic clearance in human liver microsomes from 293 mL·min⁻¹·kg⁻¹ to 25.9 mL·min⁻¹·kg⁻¹ while maintaining target affinity.

Strategic Importance of 3-Substituted Oxetane Architectures

The 3-position of the oxetane ring serves as a critical vector for modulating electronic, steric, and metabolic properties. Comparative studies of substitution patterns reveal:

| Position | Substituent | Metabolic Stability (CLint) | Solubility (mg/mL) |

|---|---|---|---|

| 3 | Fluoromethyl | 25.9 mL·min⁻¹·kg⁻¹ | 34.2 |

| 4 | gem-Dimethyl | 29.8 mL·min⁻¹·kg⁻¹ | 18.7 |

| 2 | Phenyl | >150 mL·min⁻¹·kg⁻¹ | 5.1 |

Data compiled from human microsomal studies

The fluoromethyl group at C3 creates a unique electronic environment through:

- Inductive effects: The electron-withdrawing fluorine atom decreases pKa of adjacent hydroxyl groups by 2-3 units (from 10.2 to 7.8 in model compounds)

- Steric protection: The compact fluoroalkyl group shields the oxetane oxygen from cytochrome P450 oxidation

- Conformational locking: X-ray crystallography shows the fluoromethyl group enforces a chair-like pseudo-conformation, reducing entropic penalties upon target binding

Nucleophilic Fluorination Strategies for Oxetane Functionalization

Deoxyfluorination Approaches Using Morpholine-DAST Systems

Deoxyfluorination reactions employing diethylaminosulfur trifluoride (DAST) and its morpholine-derived analogue (Morph DAST) are pivotal for introducing fluorine atoms into oxetane frameworks. Morph DAST, characterized by enhanced thermal stability and reactivity compared to DAST, enables efficient fluorination of hindered substrates such as tertiary alcohols and sterically congested ketones [2] [6]. For instance, the fluorination of 3-oxetanol derivatives proceeds via activation of the hydroxyl group, followed by nucleophilic displacement with fluoride. This method has been successfully applied to synthesize 3-(fluoromethyl)oxetan-3-ol, achieving yields exceeding 90% under optimized conditions [1] [6].

A notable advancement involves the use of photoredox catalysis to facilitate deoxyfluorination of alcohol precursors via radical intermediates. By converting alcohols to oxalate esters and employing an electrophilic fluorine source, this approach complements traditional nucleophilic methods, particularly for tertiary alcohols where S~N~2 mechanisms are disfavored [4]. The photoredox method demonstrates broad functional group tolerance, enabling fluorination of substrates containing protected amines, esters, and amides without epimerization [4].

Halogen Exchange Reactions for Fluoromethyl Group Installation

Halogen exchange reactions offer a versatile route to install fluoromethyl groups on oxetane rings. Titanocene dihalide catalysts, in combination with trialkyl aluminum and polyhalomethanes, selectively activate C–F bonds in alkyl fluorides, enabling substitution with chlorine, bromine, or iodine [3]. Conversely, fluorine installation via halogen exchange requires reversing this process, often employing fluorinating agents such as Morph DAST or alkali metal fluorides. For example, treatment of 3-(chloromethyl)oxetan-3-ol with potassium fluoride in the presence of a phase-transfer catalyst yields the corresponding fluoromethyl derivative, albeit with moderate efficiency [3] [6].

Recent developments highlight the utility of ytterbium-based catalysts for C–F bond activation, enabling direct fluorination of aliphatic halides under mild conditions. This method avoids the need for stoichiometric metal reagents and has been adapted for oxetane substrates, achieving selective fluoromethylation with minimal byproduct formation [3] [6].

Ring Expansion Techniques from Epoxide Precursors

Copper-Catalyzed Stevens Rearrangement Mechanisms

The Stevens rearrangement, a [1] [2]-shift reaction mediated by transition metals, has been leveraged for oxetane ring expansion. Copper catalysts, such as Cu(OTf)~2~, facilitate the rearrangement of epoxide-derived quaternary ammonium salts to form 3-substituted oxetanes. For instance, treatment of epichlorohydrin with a fluoromethylamine derivative generates an intermediate ammonium salt, which undergoes copper-catalyzed rearrangement to yield 3-(fluoromethyl)oxetan-3-ol [7]. This method achieves high regioselectivity and is compatible with a range of electrophilic fluorine sources.

Carbene Insertion Strategies for Skeletal Editing

Multi-Step Synthesis from Oxetan-3-one Intermediates

Strecker Synthesis Pathways for Amino-Fluoromethyl Derivatives

The Strecker synthesis, a classical method for amino acid preparation, has been adapted to oxetan-3-one intermediates. Condensation of oxetan-3-one with ammonium cyanide and a fluorinated aldehyde yields α-amino nitriles, which are subsequently hydrolyzed to α-fluoroamino acids. Reductive amination of these intermediates with sodium borohydride affords 3-(fluoromethyl)oxetan-3-ol derivatives bearing amino functionalities [5] [6]. This approach is particularly valuable for synthesizing chiral fluorinated building blocks for drug discovery.

Reductive Amination and Protecting Group Strategies

Reductive amination of oxetan-3-one with fluoromethylamines, followed by selective reduction of the imine intermediate, provides a robust route to 3-(fluoromethyl)oxetan-3-ol. Protecting groups such as tert-butoxycarbonyl (Boc) or benzyl (Bn) are employed to shield reactive hydroxyl or amine functionalities during synthesis. For example, Boc-protected 3-aminomethyl-oxetan-3-ol undergoes fluorination with Morph DAST, followed by deprotection, to yield the target compound in high purity [5] [6].

Steric Considerations in 3,3-Disubstituted Oxetane Systems

The steric environment within 3,3-disubstituted oxetane systems plays a pivotal role in determining both the stability and reactivity characteristics of these compounds. The fundamental geometry of the oxetane ring features a carbon-oxygen-carbon bond angle of approximately 90 degrees [1] [9] [10], representing a significant deviation from the ideal tetrahedral angle of 109.5 degrees. This geometric constraint contributes directly to the ring strain energy and influences the accessibility of potential reaction sites.

The oxetane ring adopts a nearly planar conformation with minimal puckering, characterized by puckering angles ranging from 8.7 to 10.7 degrees at different temperatures [1] [9]. This planar geometry minimizes internal strain while creating a specific three-dimensional spatial arrangement that affects molecular interactions and binding properties. The introduction of substituents at the 3-position, particularly bulky groups like fluoromethyl, introduces additional steric considerations that must be carefully evaluated.

In 3,3-disubstituted oxetane systems, the exocyclic carbon-carbon-carbon bond angles experience widening from the ideal tetrahedral geometry [9] [10]. This angular distortion accommodates the ring strain while creating steric hindrance around the substitution site. The presence of two substituents at the 3-position creates a sterically congested environment that significantly influences the accessibility of external nucleophiles to the carbon-oxygen bonds within the ring.

The fluoromethyl substituent, despite fluorine possessing a relatively small van der Waals radius of 1.47 angstroms [3], contributes meaningful steric effects due to its positioning and electronic properties. The carbon-fluorine bond length and the tetrahedral geometry around the fluoromethyl carbon create a specific spatial occupancy that affects both intramolecular conformations and intermolecular interactions. This steric influence extends beyond simple volumetric considerations to include electronic repulsion effects and altered hydrogen bonding patterns.

The steric accessibility of the oxetane ring system becomes particularly important when considering nucleophilic attack pathways. The 3,3-disubstituted pattern effectively blocks certain approach trajectories for external nucleophiles, creating a kinetic barrier to ring-opening reactions [11] [10]. This steric protection contributes significantly to the enhanced stability observed in 3,3-disubstituted oxetanes compared to their monosubstituted or unsubstituted counterparts.

Crystallographic analyses of related 3,3-disubstituted oxetane systems reveal that the substituents adopt conformations that minimize steric interactions while maintaining favorable electronic arrangements [10]. The fluoromethyl group in 3-(Fluoromethyl)oxetan-3-ol likely adopts a conformation that positions the fluorine atom to minimize steric clashes while maximizing favorable electronic interactions, such as potential hydrogen bonding or dipolar attractions.

The conformational preferences of 3,3-disubstituted oxetanes demonstrate remarkable rigidity compared to their linear or cyclic analogs. This conformational constraint contributes to enhanced binding selectivity in biological systems and improved pharmacokinetic properties. The rigid three-dimensional structure created by the oxetane ring and its substituents provides a well-defined spatial arrangement that can be optimized for specific molecular recognition events.

Table 3 provides a detailed analysis of the steric considerations within 3,3-disubstituted oxetane systems, highlighting the specific geometric parameters and their influence on molecular reactivity and stability.

Comparative Analysis of Mono- vs. Di-Fluorinated Analogues

The systematic comparison of mono- versus di-fluorinated oxetane analogues reveals critical structure-activity relationships that guide molecular design strategies for pharmaceutical and materials applications. The progressive introduction of fluorine atoms creates a continuum of electronic and steric effects that can be strategically exploited to achieve desired molecular properties.

Monofluoromethyl substitution, as exemplified by 3-(Fluoromethyl)oxetan-3-ol, represents a balanced approach to fluorine incorporation. The single fluorine atom provides moderate electron-withdrawing effects characterized by an inductive parameter that enhances molecular stability without introducing excessive polarity or steric bulk. This substitution pattern typically results in pKa reductions of 1-2 units compared to the corresponding hydrogen analogue [8] [11], creating favorable acidic properties for biological interactions.

Difluoromethyl analogues demonstrate significantly enhanced electron-withdrawing characteristics, with inductive effects approaching those of fully fluorinated systems. The presence of two fluorine atoms creates a more pronounced dipole moment and substantially greater electronic perturbation of the oxetane ring system. Difluoromethyl substitution typically produces pKa reductions of 2-3 units [8] [11], representing a more dramatic alteration of acid-base properties that may be advantageous for specific applications.

The metabolic stability profiles of these fluorinated analogues show progressive improvement with increasing fluorination. Monofluoromethyl derivatives exhibit enhanced resistance to enzymatic degradation compared to their hydrogen counterparts, while difluoromethyl analogues demonstrate even greater metabolic stability [8] [12]. This enhanced stability arises from the increased carbon-fluorine bond strength and the electronic deactivation of potential metabolic sites.

Lipophilicity trends upon fluorination reveal complex, series-dependent patterns that cannot be predicted solely based on the number of fluorine atoms. Monofluoromethyl substitution generally produces slight increases in lipophilicity, while difluoromethyl effects vary significantly depending on the molecular context [12] [13]. The interaction between the fluorinated substituent and other molecular features creates unpredictable effects on partition coefficients and distribution properties.

The resistance to ring-opening reactions shows clear trends with increasing fluorination. Monofluoromethyl derivatives demonstrate improved stability compared to unfluorinated analogues, while difluoromethyl systems exhibit high resistance to nucleophilic attack [7] [8]. This enhanced stability results from both electronic deactivation of the electrophilic sites and increased steric hindrance around the reaction centers.

Dipole moment contributions increase systematically with fluorination level, creating enhanced polarity that influences solubility, binding affinity, and molecular recognition properties [14] [15]. The dipole moment enhancement contributes to improved hydrogen bonding capacity and altered intermolecular interaction patterns that can be leveraged for specific applications.

The optimal fluorination level depends critically on the intended application and the specific property requirements. For applications requiring balanced properties with minimal perturbation of existing structure-activity relationships, monofluoromethyl substitution offers an attractive compromise. For situations demanding maximum metabolic stability or electronic modification, difluoromethyl analogues provide superior performance despite increased synthetic complexity.

Experimental evidence from wind tunnel testing of fluorinated oxetane derivatives demonstrates that fluorine content affects surface properties and adhesion characteristics, though the relationships are not always linear [16]. These findings suggest that the optimal fluorination level may require empirical determination for specific applications.

The comparative analysis reveals that 3-(Fluoromethyl)oxetan-3-ol occupies an advantageous position within the fluorination spectrum, providing meaningful property improvements while maintaining synthetic accessibility and structural similarity to natural systems. The monofluoromethyl substitution pattern offers an optimal balance of enhanced stability, favorable electronic properties, and acceptable molecular complexity for pharmaceutical development applications.

Table 4 presents a comprehensive comparison of mono- versus di-fluorinated analogues across multiple property dimensions, providing quantitative guidance for fluorination strategy selection in oxetane-based molecular design.